N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the process used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves identifying the reactions that the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other relevant properties.Scientific Research Applications
Structural Insights and Synthesis Methods
Synthesis and Characterization Techniques
The compound's structural features, including the presence of oxalamide groups and thiophene rings, suggest it could be synthesized using techniques similar to those described for bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which have shown potent anti-tumor activities (S. M. Gomha, M. M. Edrees, & Farag M. A. Altalbawy, 2016). This approach might involve reactions with hydrazonoyl halides or ethyl chloroacetate to introduce oxalamide functionalities.
Crystal Structure Analysis
The detailed study of similar compounds, such as N,N'-bis(substituted)oxamides, reveals the potential for forming supramolecular structures through hydrogen bonding, which could be relevant for the development of novel materials or drug delivery systems (Chang Wang, K. Zheng, Yan-Tuan Li, & Zhiyong Wu, 2016).
Biological Activities and Potential Applications
Anticancer Potential
The synthesis of compounds with thiophene moieties has led to the discovery of potential anti-tumor agents, suggesting that similar structures could exhibit promising biological activities. For example, bis-pyrazolyl-thiazoles with thiophene rings have shown significant anti-tumor activity, highlighting the therapeutic potential of structurally related compounds (S. M. Gomha, M. M. Edrees, & Farag M. A. Altalbawy, 2016).
Catalytic Applications
The use of oxalamide and related compounds in catalysis, particularly in coupling reactions, suggests potential applications in organic synthesis and pharmaceutical manufacturing. For instance, copper-catalyzed coupling reactions utilizing (hetero)aryl chlorides and amides have been facilitated by similar catalyst systems, indicating the compound's potential utility in synthetic chemistry (Subhadip De, Junli Yin, & D. Ma, 2017).
Safety And Hazards
This section would detail the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This section would discuss potential future research directions, such as new synthetic methods, applications, or theoretical studies.
Please consult with a professional chemist or a reliable database for accurate information. It’s important to handle all chemical compounds safely and responsibly.
properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c18-12-4-3-11(9-19)13(8-12)21-17(24)16(23)20-10-14(25-6-5-22)15-2-1-7-26-15/h1-4,7-8,14,22H,5-6,10H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGDIZORMSFXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide |
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